(Z)-7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid
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Overview
Description
(Z)-7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidinone ring and a heptenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the initial formation of the pyrrolidinone ring, followed by the introduction of the heptenoic acid chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale biotransformation processes using whole cell catalysts. These processes are designed to be efficient and scalable, allowing for the production of the compound in high optical purity and large quantities .
Chemical Reactions Analysis
Types of Reactions
(Z)-7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(Z)-7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (Z)-7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(±)-2-azabicyclo[2.2.1]hept-5-en-3-one: A versatile intermediate in the synthesis of carbocyclic nucleosides.
[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-hydroxy-4,5-dimethoxybenzoate: A compound with a similar structural motif.
Uniqueness
What sets (Z)-7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid apart from similar compounds is its unique combination of a pyrrolidinone ring and a heptenoic acid chain. This structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C12H19NO4 |
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Molecular Weight |
241.28 g/mol |
IUPAC Name |
(Z)-7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C12H19NO4/c14-9-10-6-7-11(15)13(10)8-4-2-1-3-5-12(16)17/h2,4,10,14H,1,3,5-9H2,(H,16,17)/b4-2- |
InChI Key |
ZRIBWJFOGRDOCH-RQOWECAXSA-N |
Isomeric SMILES |
C1CC(=O)N(C1CO)C/C=C\CCCC(=O)O |
Canonical SMILES |
C1CC(=O)N(C1CO)CC=CCCCC(=O)O |
Origin of Product |
United States |
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